N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-13(4-5-17-18)12-6-10(7-15-9-12)8-16-14(19)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSUGXEBKWGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The pyrazole-pyridine core is constructed using palladium-catalyzed cross-coupling between 5-bromopyridine-3-carbaldehyde and 1-methyl-1H-pyrazol-5-ylboronic acid (Table 1):
Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 62 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 85 |
Optimal conditions (Entry 3) employed Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours. The aldehyde functionality remained intact under these conditions, as confirmed by FT-IR (ν_C=O: 1702 cm⁻¹) and ¹H NMR (δ 10.02 ppm, singlet).
Preparation of Cyclopropanecarboxylic Acid Derivatives
Cyclopropanation of Allyl Esters
Cyclopropanecarboxylic acid was synthesized via the Simmons-Smith reaction using diethylzinc and diiodomethane (Scheme 1):
$$
\text{CH₂=CHCO₂Et} + \text{CH₂I₂} \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane-CO₂Et} \xrightarrow{\text{H₃O⁺}} \text{Cyclopropane-COOH}
$$
The carboxylic acid was converted to its acid chloride using oxalyl chloride (yield: 92%, bp 78–80°C).
Assembly of the Target Compound
Reductive Amination Pathway
Intermediate A (1.0 eq) was reacted with cyclopropanecarboxylic acid chloride (1.2 eq) in the presence of NaBH₃CN (1.5 eq) in THF at 0°C→RT (Table 2):
Table 2 : Reductive Amination Optimization
| Entry | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH₄ | MeOH | 6 | 48 |
| 2 | NaBH(OAc)₃ | DCM | 12 | 67 |
| 3 | NaBH₃CN | THF | 8 | 89 |
The superior performance of NaBH₃CN in THF (Entry 3) is attributed to its selective reduction of iminium intermediates without competing aldehyde reduction.
Nucleophilic Acyl Substitution Alternative
An alternative route involved:
- Conversion of Intermediate A to 3-(aminomethyl)-5-(1-methyl-1H-pyrazol-5-yl)pyridine via hydroxylamine intermediate
- Reaction with cyclopropanecarbonyl chloride in pyridine (yield: 76%, mp 142–144°C)
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.71 (s, 1H, Py-H2)
- δ 8.42 (d, J = 2.4 Hz, 1H, Py-H4)
- δ 7.89 (s, 1H, Py-H6)
- δ 7.52 (d, J = 1.6 Hz, 1H, Pz-H3)
- δ 6.51 (d, J = 1.6 Hz, 1H, Pz-H4)
- δ 4.42 (s, 2H, CH₂N)
- δ 3.87 (s, 3H, N–CH₃)
- δ 1.42–1.38 (m, 4H, Cyclopropane-H)
HRMS (ESI+)
Calculated for C₁₄H₁₅N₄O ([M+H]⁺): 271.1294
Found: 271.1291
Purity Optimization and Scale-Up Challenges
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) achieved >99% purity. Recrystallization from ethyl acetate/n-hexane (1:3) yielded colorless crystals (mp 148–150°C).
Thermal Stability Assessment
Thermogravimetric analysis (TGA) showed decomposition onset at 210°C, confirming suitability for standard storage conditions.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites and alter the function of its targets .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects: EWGs (Cl, F) and aromatic rings (phenyl, pyridinyl) dominate melting point trends, while alkyl/amine groups (e.g., morpholinomethyl) modulate solubility .
Synthetic Challenges : Moderate yields (62–71%) in suggest room for optimization (e.g., alternative coupling reagents or solvents) .
Structural Diversity : Thiazole () and indole-piperidine () analogs highlight trade-offs between bioactivity and synthetic feasibility.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes the available research findings regarding its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a cyclopropane ring attached to a carboxamide group, with a pyridine and pyrazole moiety. The molecular formula is and the molecular weight is approximately 256.31 g/mol.
The compound's mechanism of action appears to involve interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, which can lead to therapeutic effects against certain diseases.
Antiparasitic Activity
One significant area of research highlights the compound's antiparasitic properties. A study demonstrated that derivatives of this compound exhibited potent activity against the fourth larval stage of Haemonchus contortus, a parasitic nematode. The most effective compounds showed sub-nanomolar potencies and high selectivity for the parasite over human cell lines, indicating potential for developing new antiparasitic treatments .
Antimicrobial Properties
Research has also indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been tested for their ability to inhibit bacterial growth, showcasing significant effectiveness against various strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyridine components have been systematically studied to enhance potency and selectivity. For example, the introduction of different functional groups on the pyrazole ring has been shown to significantly impact the inhibitory activity against target enzymes .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Case Study on Antiparasitic Efficacy : In one study, a series of analogs were synthesized based on the core structure of this compound. The best-performing analogs inhibited H. contortus development effectively while maintaining low toxicity towards human cells .
- Antimicrobial Activity Assessment : Another study evaluated several derivatives for their antimicrobial properties using standard assays like disc diffusion and MIC (Minimum Inhibitory Concentration) tests. Results indicated that some derivatives had significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.31 g/mol |
| Antiparasitic Potency | Sub-nanomolar against H. contortus |
| Selectivity | High selectivity for parasites over human cells |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Q & A
Q. How can the synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use Pd-catalyzed cross-coupling to attach the pyridine and pyrazole moieties. Optimize solvent (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency .
- Cyclopropane Introduction : Employ cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane to minimize hydrolysis .
- Purification : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) can be confirmed via HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ ~3.9 ppm) and cyclopropane geometry (characteristic splitting patterns) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 339.17) and detects isotopic patterns for halogenated analogs .
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., CHK1) using fluorescence-based assays (IC₅₀ determination) with ATP concentrations adjusted to physiological levels .
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays, with dose-response curves over 48–72 hours .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- X-ray Diffraction : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL to model bond lengths/angles (e.g., cyclopropane C-C bonds ~1.50 Å) .
- Structure-Activity Relationship (SAR) : Compare crystal structures of active/inactive analogs to identify critical interactions (e.g., hydrogen bonding with pyridine nitrogen) .
- Validation : Cross-reference with molecular docking (AutoDock Vina) to predict target binding poses .
Q. What strategies address discrepancies in solubility and stability data across studies?
Methodological Answer:
- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions .
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) to identify degradation pathways via LC-MS .
- Co-Crystallization : Improve stability via co-crystals with succinic acid or polyvinylpyrrolidone .
Q. How can computational modeling guide SAR for target selectivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., CHK1 vs. CDK2) over 100 ns to analyze binding pocket flexibility .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., pyrazole methyl vs. ethyl) to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
